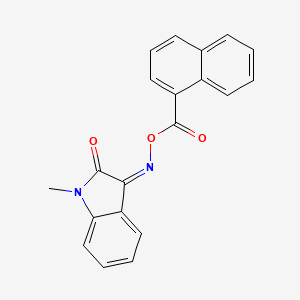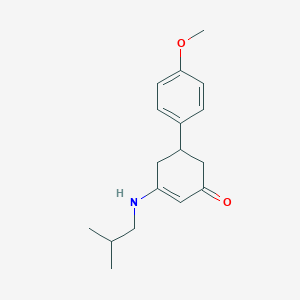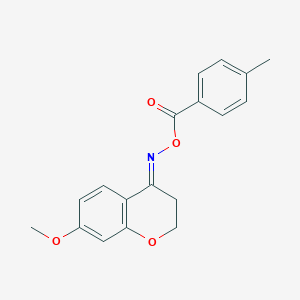
1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide
Overview
Description
1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide, also known as CPOP, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of hydrazide derivatives and is synthesized through a multistep synthetic process.
Scientific Research Applications
1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has shown potential therapeutic applications in various scientific research fields. One of the significant applications of 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide is in the treatment of cancer. 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Furthermore, 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has also shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-β peptide. 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has also been studied for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide involves the inhibition of various enzymes and proteins involved in cellular processes. 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to inhibit the activity of proteasome, which is responsible for the degradation of misfolded proteins. Furthermore, 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. The inhibition of these enzymes and proteins leads to the induction of apoptosis and suppression of cell proliferation.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to have various biochemical and physiological effects. 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to induce apoptosis in cancer cells and inhibit the aggregation of amyloid-β peptide in Alzheimer's disease. Furthermore, 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to have anti-inflammatory and antioxidant properties. 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, leading to a reduction in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has several advantages and limitations for lab experiments. One of the significant advantages of 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide is its potential therapeutic applications in various scientific research fields. Furthermore, 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to have low toxicity, making it a safe compound for lab experiments. However, the limitations of 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide include its low solubility and stability, which can affect its efficacy and reproducibility in lab experiments.
Future Directions
There are several future directions for the research and development of 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide. One of the significant future directions is the optimization of the synthesis method of 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide to improve the yield and purity of the compound. Furthermore, the therapeutic applications of 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide can be further explored in various scientific research fields, including cancer and Alzheimer's disease. The mechanism of action of 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide can also be further studied to understand its effects on cellular processes. Additionally, the development of 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide derivatives can be explored to improve the solubility and stability of the compound.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide is a novel compound that has shown potential therapeutic applications in various scientific research fields. The synthesis method of 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has been optimized to improve the yield and purity of the compound. The mechanism of action of 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide involves the inhibition of various enzymes and proteins involved in cellular processes, leading to the induction of apoptosis and suppression of cell proliferation. 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has several advantages and limitations for lab experiments, and there are several future directions for the research and development of 1-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-26-17-8-2-13(3-9-17)11-21-22-19(25)14-10-18(24)23(12-14)16-6-4-15(20)5-7-16/h2-9,11,14H,10,12H2,1H3,(H,22,25)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMWOUHJTBUXMM-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl [3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B3910363.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3-fluorobenzoyl)oxime]](/img/structure/B3910368.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-[2-(methylthio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B3910387.png)
![10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hydrochloride](/img/structure/B3910396.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B3910403.png)
![4-(allyloxy)-3-ethoxy-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbenzamide](/img/structure/B3910407.png)
![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3910414.png)



![4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine](/img/structure/B3910455.png)
![N'-[3-nitro-4-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B3910469.png)
![N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3910473.png)